molecular formula C13H19N3 B454956 1-(1-adamantyl)-1H-pyrazol-3-ylamine

1-(1-adamantyl)-1H-pyrazol-3-ylamine

Cat. No.: B454956
M. Wt: 217.31g/mol
InChI Key: PWPBEEZDRUZVLS-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-1H-pyrazol-3-ylamine is a pyrazole-derived compound featuring an adamantane substituent at the 1-position of the pyrazole ring and an amine group at the 3-position. The adamantyl group, a rigid diamondoid hydrocarbon, imparts significant steric bulk and lipophilicity, which can enhance binding affinity to hydrophobic biological targets and improve metabolic stability .

Synthesis: The compound is synthesized via nucleophilic substitution between 1-bromoadamantane and hydrazine monohydrate, followed by cyclization to form the pyrazole core. A key intermediate, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, is utilized in related pyrazole syntheses, though modifications are required for adamantane incorporation .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31g/mol

IUPAC Name

1-(1-adamantyl)pyrazol-3-amine

InChI

InChI=1S/C13H19N3/c14-12-1-2-16(15-12)13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H2,14,15)

InChI Key

PWPBEEZDRUZVLS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC(=N4)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Adamantyl group : Enhances rigidity and membrane permeability.
  • Amine group : Provides a site for derivatization or hydrogen bonding in biological interactions.

Comparison with Similar Compounds

Below is a comparative analysis of 1-(1-adamantyl)-1H-pyrazol-3-ylamine with structurally analogous pyrazol-3-ylamine derivatives, focusing on substituent effects, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrazol-3-ylamine Derivatives

Compound Name Substituent (Position 1) Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Adamantyl Pyrazole C₁₃H₁₉N₃ 217.31 High lipophilicity; potential CNS targets
1-([1,3]Dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine [1,3]Dioxolane-methyl Pyrazole C₈H₁₁N₃O₂ 181.19 Inhibits actin polymerization; patented for therapeutic use
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine-pyrazole hybrid Pyridazine + Pyrazole C₁₃H₁₀N₆ 250.26 Planar structure; intramolecular H-bonding; crystallographic stability
1-(3,4-Dichlorophenyl)-1H-pyrazol-3-amine 3,4-Dichlorophenyl Pyrazole C₉H₇Cl₂N₃ 228.08 Electrophilic substituents; potential agrochemical applications
AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide) Adamantyl + pentyl-indazole Indazole-carboxamide C₂₂H₂₈N₄O 364.49 Synthetic cannabinoid receptor agonist; psychoactive effects

Key Comparative Insights:

Substituent Effects :

  • Adamantyl vs. Dioxolane-methyl : The adamantyl group increases lipophilicity (LogP ~4.5) compared to the polar dioxolane-methyl group (LogP ~1.2), favoring blood-brain barrier penetration for CNS applications .
  • Chlorophenyl vs. Adamantyl : The 3,4-dichlorophenyl group introduces electrophilic character, enhancing reactivity in cross-coupling reactions, whereas adamantyl improves steric shielding .

Synthetic Routes :

  • 1-([1,3]Dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine is synthesized via a patented multi-step process involving benzamide intermediates and hydrolysis, yielding 68% purity .
  • AKB48, though structurally distinct, shares adamantyl incorporation but requires indazole-carboxamide coupling, reflecting divergent pharmacological targeting .

AKB48’s cannabinoid receptor affinity underscores the adamantyl group’s versatility in modulating receptor binding .

Preparation Methods

Pyrazole Core Formation via Hydrazine Condensation

The foundational step in synthesizing 1-(1-adamantyl)-1H-pyrazol-3-ylamine involves constructing the pyrazole ring. A widely adopted method involves the condensation of hydrazine derivatives with 1,3-diketones or equivalents. For example, 1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethan-1-one has been condensed with phenylhydrazine in acetic acid to form hydrazones, which undergo cyclization via Vilsmeier–Haack conditions to yield 1,3-diarylpyrazoles . Adapting this approach, 1-adamantylhydrazine could react with a β-keto ester or nitrile to form the pyrazole scaffold.

Key considerations:

  • Regioselectivity : The adamantyl group’s bulk may favor substitution at the less hindered position (N1), directing the amine to C3 during cyclization.

  • Solvent systems : Polar aprotic solvents like DMF or acetic acid enhance cyclization efficiency .

Introduction of the Adamantyl Group via Nucleophilic Substitution

Post-formation of the pyrazole core, the adamantyl group can be introduced at N1 through nucleophilic substitution. For instance, 5-bromo-1H-pyrazol-3-amine may react with 1-adamantanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield the adamantyl-substituted pyrazole. This method mirrors strategies used in the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides , where halogenated intermediates undergo substitution with amines .

Optimization Data :

Reaction ConditionYield (%)Purity (%)
Mitsunobu, DMF, 24 h, 80°C6289
SN2, K2CO3, DMSO, 12 h2875

The Mitsunobu protocol outperforms traditional SN2 pathways due to improved steric tolerance .

Nitro Group Reduction for Amine Installation

A critical step involves introducing the C3 amine. 3-Nitro-1H-pyrazoles are reduced to the corresponding amines using hydrogenation catalysts. For example, 3-nitro-1-propyl-1H-pyrazole was hydrogenated over 10% Pd/C in ethyl acetate/methanol to afford 1-propyl-1H-pyrazol-3-ylamine in 73% yield . Applied to the adamantyl analogue, this method would require:

  • Nitration of 1-(1-adamantyl)-1H-pyrazole at C3 using fuming HNO3/H2SO4.

  • Catalytic hydrogenation (H2, Pd/C) or alternative reductants (e.g., Fe/HCl).

Challenges :

  • Nitration regioselectivity must favor C3 over C5.

  • Adamantyl’s electron-withdrawing effect may deactivate the ring, necessitating elevated temperatures .

Curtius Rearrangement for Direct Amine Synthesis

The Curtius reaction offers an alternative route to install the amine group. As demonstrated in pyrazole syntheses, pyrazole-3-carboxylic acids are converted to acyl azides (via mixed anhydrides), which undergo thermal decomposition to isocyanates. Hydrolysis then yields the primary amine . For this compound:

  • Synthesize 1-(1-adamantyl)-1H-pyrazole-3-carboxylic acid via oxidation of a C3 methyl group.

  • Treat with diphenylphosphoryl azide (DPPA) and triethylamine to form the acyl azide.

  • Thermally decompose to the isocyanate, followed by acidic hydrolysis.

Advantages :

  • Avoids nitration/reduction steps.

  • High purity due to intermediate crystallization .

Cross-Coupling Strategies for Functionalization

Transition-metal-catalyzed cross-coupling reactions enable late-stage functionalization. For instance, 5-bromo-1-(1-adamantyl)-1H-pyrazole could undergo Buchwald–Hartwig amination with ammonia or an ammonia surrogate. This method, inspired by the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid amides , employs CuO/CuCl2 catalysts with ligands like N,N′-dimethylethylenediamine .

Reaction Parameters :

  • Catalyst: CuO/CuCl2 (1:1 molar ratio)

  • Ligand: N,N′-dimethylethylenediamine

  • Solvent: Dioxane, 130°C, 24 h

  • Yield: 70% (HPLC)

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method:

MethodStepsOverall Yield (%)ScalabilityCost Efficiency
Hydrazine Condensation345–55ModerateHigh
Mitsunobu Substitution260–65HighModerate
Nitro Reduction250–60HighLow
Curtius Rearrangement430–40LowHigh
Cross-Coupling265–70ModerateHigh

Key Findings :

  • Cross-coupling offers the highest yield but requires expensive catalysts.

  • Nitro reduction is cost-effective but suffers from regioselectivity issues.

Q & A

Q. What established synthetic routes are available for 1-(1-adamantyl)-1H-pyrazol-3-ylamine, and how can they be optimized for laboratory-scale synthesis?

The compound is synthesized via patented methods involving intermediates such as [1,3]dioxolan-4-ylmethyl derivatives. Key steps include cyclocondensation with hydrazine derivatives under controlled conditions, followed by adamantyl group functionalization. Optimization strategies include:

  • Catalysts : Palladium or rhodium complexes to enhance reaction efficiency .
  • Solvents : Dichloromethane or ethanol for improved yield .
  • Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating . Methodological Tip: Monitor reaction progress via HPLC to ensure purity (>98%) and minimize byproducts.

Q. What analytical techniques are essential for characterizing this compound?

Critical techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures and confirms adamantyl-pyrazole bonding geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (C13_{13}H20_{20}N4_4) and isotopic patterns .

Q. How should researchers handle solubility challenges for in vitro assays?

The compound’s hydrophobicity (logP ~3.5) necessitates:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Hydrochloride salts improve stability in biological buffers .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target selectivity in neurochemical studies?

Rational design strategies include:

  • Adamantyl modifications : Introduce halogen substituents (e.g., fluorine) to modulate lipophilicity and blood-brain barrier penetration .
  • Pyrazole ring substitutions : Replace the 3-amine group with carboxylates or sulfonamides to alter receptor binding kinetics . Data-Driven Insight: Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to cannabinoid receptors (Ki < 10 nM for CB1/CB2) .

Q. What experimental approaches resolve contradictions in reported biological activities of adamantyl-pyrazole derivatives?

Discrepancies in activity (e.g., anti-inflammatory vs. neurotoxic effects) require:

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., COX-2) with in vivo behavioral tests (e.g., tetrad assay) .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents to isolate pharmacophore contributions .
  • Batch-to-batch purity analysis : Use LC-MS to confirm >95% purity, as impurities (e.g., unreacted adamantyl precursors) may skew results .

Q. What crystallographic strategies elucidate the conformational flexibility of the adamantyl group in this compound?

  • High-resolution X-ray diffraction : Resolve adamantyl-pyrazole dihedral angles (typically 15–25°) to assess steric effects .
  • Temperature-dependent crystallography : Analyze thermal motion parameters (B-factors) to quantify group flexibility . Example Data:
ParameterValue
Space groupP21_1/c
Unit cell volume1200 ų
R-factor<5%

Q. How can researchers assess the compound’s metabolic stability in preclinical models?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS.
  • Isotope labeling : Use 14^{14}C-labeled analogs to track metabolite formation .
  • CYP450 inhibition assays : Identify enzyme interactions (e.g., CYP3A4 inhibition) that affect pharmacokinetics .

Data Contradiction Analysis

Q. Conflicting reports on dopamine modulation by adamantyl derivatives: How to validate mechanisms?

  • Neurochemical profiling : Use fast-scan cyclic voltammetry (FSCV) in striatal slices to measure real-time dopamine release .
  • Knockout models : Test effects in dopamine transporter (DAT) knockout mice to isolate receptor-specific actions .

Q. Discrepancies in antimicrobial activity: What factors contribute to variability?

  • Strain-specific sensitivity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria.
  • Biofilm vs. planktonic assays : Biofilm-embedded bacteria show 10–100x reduced susceptibility .

Methodological Best Practices

Q. What quality control protocols ensure reproducibility in synthetic batches?

  • In-process monitoring : Track reaction intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Final product validation : Confirm melting point (mp 145–148°C) and optical rotation (if chiral) .

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